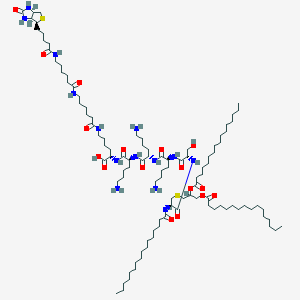
Pam3CSK4 Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinylated Pam3CSK4, a Toll-like receptor 1/2 agonist.
Applications De Recherche Scientifique
Targeted Drug Delivery and Cancer Cell Uptake
Pam3CSK4 Biotin has been examined for its potential in targeted drug delivery, particularly in cancer treatment. Biotinylated poly(amido)amine (PAMAM) dendrimers have shown promise as nanocarriers, significantly enhancing cancer cell-specific uptake. This is attributed to the high levels of biotin found in rapidly proliferating cells, such as cancer cells. The dendrimers' internalization was facilitated through biotin receptor-mediated endocytosis and charge-mediated adsorptive endocytosis, indicating their potential in delivering therapeutic agents directly to cancer cells while minimizing impact on healthy cells (Yellepeddi, Kumar, & Palakurthi, 2009).
Nanoparticle-based Sensing Systems
This compound has been utilized in the development of PEGylated gold nanoparticles with biotin moieties. These nanoparticles exhibited excellent dispersion stability in aqueous media and underwent specific aggregation in the presence of streptavidin. Such properties underline their potential as colloidal sensing systems, which could be highly relevant in biological conditions, possibly including diagnostic applications (Ishii, Otsuka, Kataoka, & Nagasaki, 2004).
Enhancing Biochemical Processes
The conjugation of this compound to other molecules like PAMAM dendrimers and pyridoxal has been shown to facilitate biochemical processes. For instance, biotin and pyridoxal residues of a bioconjugate were accessible for carboxylase and transaminase enzymes, aiding in metabolic conversions. Such bioconjugates demonstrated significantly lower cytotoxicity compared to non-conjugated forms, indicating their potential in biochemical applications with reduced adverse effects (Uram et al., 2013).
DNA Detection and Biosensors
This compound has been incorporated into DNA biosensors, offering enhanced detection sensitivity and specificity. The use of PAMAM dendrimers and nanoparticles in biosensors has shown promising results in the sequence-specific detection of DNA. This approach not only provided a low detection limit but also exhibited excellent selectivity against mismatched DNA sequences, indicating a potential for applications in genetic testing and research (Li, Li, Wan, & Zhang, 2009).
Understanding Molecular Interactions
Studies on this compound have provided insights into the interaction and binding affinity between biotin and other molecules like PAMAM-NH2. Advanced techniques such as NMR have been used to delineate these interactions, offering valuable information about the molecular structure and dynamics. This knowledge is crucial for the development of sophisticated drug delivery systems and for enhancing our understanding of molecular interactions at a fundamental level (Ma, Gao, Guo, & Qiao, 2021).
Propriétés
Formule moléculaire |
C103H192N14O17S2 |
|---|---|
Poids moléculaire |
1962.85 |
Nom IUPAC |
(2S)-6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C103H192N14O17S2/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-67-93(122)110-88(79-135-78-81(134-95(124)69-46-39-36-33-30-27-24-21-18-15-12-9-6-3)77-133-94(123)68-45-38-35-32-29-26-23-20-17-14-11-8-5-2)101(129)115-86(76-118)100(128)113-83(60-50-54-71-105)98(126)111-82(59-49-53-70-104)97(125)112-84(61-51-55-72-106)99(127)114-85(102(130)131)62-52-58-75-109-91(120)65-44-41-56-73-107-90(119)64-43-40-57-74-108-92(121)66-48-47-63-89-96-87(80-136-89)116-103(132)117-96/h81-89,96,118H,4-80,104-106H2,1-3H3,(H,107,119)(H,108,121)(H,109,120)(H,110,122)(H,111,126)(H,112,125)(H,113,128)(H,114,127)(H,115,129)(H,130,131)(H2,116,117,132)/t81?,82-,83-,84-,85-,86-,87-,88-,89-,96-/m0/s1 |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Synonymes |
(2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17R)-5,8,11-tris(4-aminobutyl)-4,7,10,13,16-pentahydroxy-2-(4-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-5-((3aR,6S,6aS)-2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene)amino)hexyli |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



